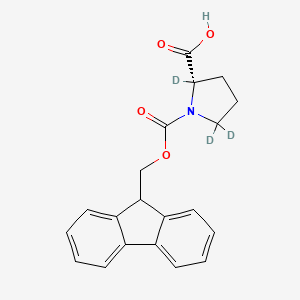

Fmoc-Pro-OH-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C20H19NO4 |

|---|---|

分子量 |

340.4 g/mol |

IUPAC名 |

(2S)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i11D2,18D |

InChIキー |

ZPGDWQNBZYOZTI-XALRRENSSA-N |

異性体SMILES |

[2H][C@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |

正規SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Pro-OH-d3: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Pro-OH-d3, a deuterated derivative of the proteinogenic amino acid proline protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This document details its chemical and physical properties, provides standardized protocols for its use in solid-phase peptide synthesis (SPPS), and discusses its applications in drug discovery and development, particularly in pharmacokinetic and metabolic studies.

Core Properties and Specifications

This compound is a valuable tool for introducing a stable isotope-labeled proline residue into a peptide sequence. The deuterium labeling allows for the differentiation and quantification of the peptide in complex biological matrices using mass spectrometry. Below is a summary of its key properties, alongside those of its non-deuterated counterpart for comparison.

Table 1: Physicochemical Properties of this compound and Fmoc-Pro-OH

| Property | This compound | Fmoc-Pro-OH |

| Molecular Formula | C₂₀H₁₆D₃NO₄[1] | C₂₀H₁₉NO₄[2][3] |

| Molecular Weight | 340.39 g/mol [1] | 337.37 g/mol [2] |

| Appearance | White to off-white solid | White to off-white solid |

| Isotopic Purity | Typically >98% (should be confirmed by Certificate of Analysis) | Not Applicable |

| Solubility | Soluble in DMF and NMP | Soluble in DMF and NMP |

| Melting Point | Not specified | 117-118 °C |

| Optical Rotation | Not specified | [α]20/D −32±1°, c = 1% in DMF |

| Storage | Store at 2-8°C, desiccated | Store at 2-8°C |

Note: The exact positions of the three deuterium atoms on the proline ring should be confirmed from the supplier's Certificate of Analysis.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the manual coupling of an Fmoc-protected amino acid, which is directly applicable to this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc-Amino Acid Coupling

This protocol outlines the key steps for incorporating an Fmoc-protected amino acid onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

This compound (or other Fmoc-amino acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the removal of the Fmoc group and the presence of a free primary amine. A positive test (blue beads) indicates a successful deprotection.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

References

Unveiling Fmoc-Pro-OH-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Pro-OH-d3, a deuterated derivative of the proteinogenic amino acid proline, for researchers, scientists, and drug development professionals. This document outlines its manufacturers and suppliers, key chemical and physical properties, probable synthesis routes, and significant applications in metabolic research and proteomics.

Introduction to this compound

This compound is a stable isotope-labeled version of N-α-(9-fluorenylmethoxycarbonyl)-L-proline, where three hydrogen atoms on the proline ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly as a tracer in metabolic studies and for quantitative proteomics. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its use in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a labeled proline residue into synthetic peptides and proteins.

Manufacturers and Suppliers

This compound is a specialized chemical and is available from a select number of suppliers that focus on stable isotope-labeled compounds and reagents for peptide synthesis. One prominent supplier is:

-

MedChemExpress (MCE): A supplier of research chemicals and biochemicals, offering this compound for research purposes.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including for calculating molar equivalents in synthesis and for mass spectrometry analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆D₃NO₄ | [1] |

| Molecular Weight | 340.39 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% (as specified by supplier) | |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound: A Probable Experimental Protocol

4.1. Step 1: Deuteration of L-Proline

A potential method for the deuteration of L-proline involves the use of a suitable deuterium source and a catalyst. One such approach is the catalytic deuteration of unsaturated proline precursors.

Materials:

-

L-Proline

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) catalyst

-

Suitable solvent (e.g., ethanol-d6)

-

Deuterium gas (D₂) (optional, depending on the specific method)

Protocol:

-

Dissolve L-proline in a deuterated solvent such as ethanol-d6 in a reaction vessel.

-

Add a catalytic amount of Pd/C.

-

The reaction mixture is then exposed to a deuterium source. This can be achieved by stirring under a deuterium gas atmosphere or by using D₂O as the solvent and a hydrogen-deuterium exchange catalyst.

-

The reaction is monitored by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of deuteration.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield deuterated L-proline (L-Proline-d3).

4.2. Step 2: Fmoc Protection of L-Proline-d3

The deuterated proline is then protected with the Fmoc group using a standard procedure.

Materials:

-

L-Proline-d3

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or a similar base

-

Dioxane and water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

Protocol:

-

Dissolve L-Proline-d3 in a mixture of dioxane and water.

-

Cool the solution in an ice bath and add a solution of sodium carbonate.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture while stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

After the reaction is complete, the mixture is worked up by washing with a non-polar solvent to remove unreacted Fmoc reagent.

-

The aqueous layer is then acidified with dilute HCl to precipitate the this compound.

-

The product is extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.

-

The purity of the this compound can be confirmed by HPLC and its identity verified by mass spectrometry and NMR.

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a stable isotope-labeled tracer.

5.1. Metabolic Pathway Tracing

Deuterated amino acids are powerful tools for elucidating metabolic pathways.[2] this compound can be incorporated into peptides or used in cell culture media to trace the metabolism of proline. Proline metabolism is crucial for various cellular processes, including collagen synthesis, cellular redox homeostasis, and as an energy source.[3] By tracking the deuterated proline through various metabolic steps using mass spectrometry, researchers can gain insights into the dynamics of these pathways in both healthy and diseased states.

Caption: Proline metabolism pathway showing the entry of deuterated proline as a tracer.

5.2. Quantitative Proteomics

In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used method for quantitative analysis of proteins. While typically employing ¹³C or ¹⁵N labeled amino acids, deuterated amino acids can also be utilized. By growing cells in media containing this compound (after deprotection), proteins synthesized will incorporate the heavy proline. When mixed with a control sample (containing normal proline), the relative abundance of proteins can be accurately quantified by mass spectrometry by comparing the intensities of the peptide pairs with and without the deuterium label.

5.3. Collagen Synthesis and Wound Healing

Proline is a major component of collagen, the most abundant protein in mammals, and is essential for its structural integrity. The rate of collagen synthesis is particularly high during processes like wound healing. By using deuterated proline as a tracer, researchers can study the dynamics of collagen synthesis and turnover in vivo and in vitro. This can provide valuable information for developing therapies to improve wound healing and for understanding diseases related to collagen metabolism.

Caption: Incorporation of deuterated proline into the collagen synthesis pathway.

Conclusion

This compound is a valuable research tool for scientists in the fields of biochemistry, drug development, and proteomics. Its utility as a stable isotope tracer enables detailed investigation of proline metabolism, collagen synthesis, and quantitative changes in the proteome. The synthetic route, while not ubiquitously published, can be reasonably achieved through established chemical methodologies. As research continues to delve into the intricate details of cellular metabolism and protein dynamics, the application of deuterated amino acids like this compound is expected to play an increasingly important role.

References

Fmoc-Pro-OH-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-Pro-OH-d3, a deuterated analog of the proteinogenic amino acid proline, protected with a fluorenylmethoxycarbonyl (Fmoc) group. This guide is intended for professionals in research, drug development, and peptide chemistry, offering detailed data, experimental protocols, and an overview of its applications.

Core Compound Data

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for introducing a stable, isotopically labeled proline residue into a peptide sequence. The incorporation of deuterium can offer significant advantages in drug development and structural biology.

| Property | Value | Source |

| Molecular Weight | 340.39 g/mol | [1] |

| Chemical Formula | C₂₀H₁₆D₃NO₄ | [1] |

| CAS Number | 71989-31-6 (for non-deuterated Fmoc-Pro-OH) | [2][3] |

Note on CAS Number: A specific CAS number for this compound is not consistently available in public databases. The CAS number for the non-deuterated parent compound, Fmoc-Pro-OH, is commonly used for identification.

Applications in Research and Drug Development

The use of deuterated amino acids like this compound is a strategic approach in modern pharmaceutical and biochemical research.

Enhanced Pharmacokinetic Properties

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic stability of a peptide-based drug.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, prolonged half-life, and potentially reduced dosing frequency.

Structural Biology and Mechanistic Studies

Peptides containing deuterated amino acids are powerful tools in structural biology. Techniques such as neutron diffraction and certain types of NMR spectroscopy can leverage the unique properties of deuterium to elucidate peptide and protein structures with greater detail. Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic studies.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS. The procedure is based on standard, widely adopted methods.

Resin Preparation

-

Select a suitable solid support (resin) based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 1 hour in a reaction vessel.

Fmoc Deprotection

-

To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine in DMF.

-

Allow the reaction to proceed for 15-30 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

Amino Acid Coupling

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add an activating base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, to the amino acid solution.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents.

Repetition and Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

-

Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final deuterated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualization of the Experimental Workflow

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.

Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

References

An In-depth Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-based solid-phase peptide synthesis (SPPS) is the predominant methodology for the chemical synthesis of peptides in both academic and industrial settings. Its popularity stems from its use of mild reaction conditions, which are compatible with a wide array of amino acid modifications, and its amenability to automation. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for successful Fmoc-SPPS.

The synthesis is characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin. The process relies on an "orthogonal" protection strategy, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups for the side chains. This ensures that the peptide is elongated in a controlled manner, preventing unwanted side reactions.

The Core Principles of Fmoc-SPPS

The synthesis proceeds in a cyclical fashion from the C-terminus to the N-terminus of the peptide. Each cycle of amino acid addition consists of three primary steps:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free primary or secondary amine.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group and then reacts with the free amine on the resin-bound peptide to form a new peptide bond.

-

Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents and byproducts, which is crucial for the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

Key Reagents and Materials

The success of Fmoc-SPPS is highly dependent on the quality and appropriate selection of reagents and materials.

| Component | Description | Common Examples | Key Considerations |

| Resin (Solid Support) | An insoluble polymer matrix to which the first amino acid is attached. The choice of resin determines the C-terminal functionality of the peptide. | Wang resin (for C-terminal carboxylic acids), Rink Amide resin (for C-terminal amides), 2-Chlorotrityl chloride resin (for protected peptide fragments and C-terminal acids). | Loading capacity (mmol/g), swelling properties, and chemical stability are critical parameters. |

| Solvents | Used for resin swelling, washing, and as reaction media. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP). | High purity and amine-free solvents are essential to prevent side reactions. |

| Fmoc-Protected Amino Acids | The building blocks of the peptide chain. | Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, etc. Side chains are protected with acid-labile groups (e.g., Boc, tBu, Trt, Pbf). | Purity is paramount to avoid deletion or insertion sequences. Some derivatives may contain residual acetic acid or free amino acids. |

| Deprotection Reagent | A mild base used to remove the Fmoc group. | 20% piperidine in DMF is the standard. Alternatives like 4-methylpiperidine (4MP) and piperazine (PZ) are also used. | The deprotection time needs to be sufficient for complete Fmoc removal but minimized to reduce the risk of side reactions like aspartimide formation. |

| Coupling Reagents (Activators) | Promote the formation of the peptide bond by activating the carboxyl group of the incoming amino acid. | Carbodiimides (e.g., DIC), Uronium/Aminium salts (e.g., HBTU, HATU, HCTU), Phosphonium salts (e.g., PyBOP). | The choice of coupling reagent can influence coupling efficiency and the risk of racemization, especially for certain amino acids like Cysteine and Histidine. |

| Bases | Used to neutralize the protonated amine after deprotection and to facilitate the coupling reaction. | N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine. | The use of excess base can increase the risk of racemization. |

| Cleavage Cocktail | A strong acid solution with scavengers to cleave the peptide from the resin and remove side-chain protecting groups. | Trifluoroacetic acid (TFA) is the primary component. Scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are added to trap reactive cationic species. | The composition of the cleavage cocktail must be tailored to the amino acid sequence of the peptide to prevent side reactions. |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of the reactive sites within the polymer matrix.

-

Protocol:

-

Weigh the appropriate amount of resin based on its loading capacity and the desired synthesis scale (typically 0.1-1.0 mmol).

-

Transfer the resin to a suitable reaction vessel (e.g., a fritted glass funnel).

-

Add DMF to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature, with occasional agitation.

-

After swelling, drain the DMF from the vessel.

-

The Fmoc-SPPS Cycle

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.

-

Protocol:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for an initial 3-5 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine.

-

The following protocol is an example using HBTU as the coupling reagent. The molar equivalents of reagents are based on the initial loading of the resin.

-

Protocol:

-

In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the vial.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time can be extended for difficult couplings.

-

After the coupling is complete, drain the solution.

-

Wash the resin thoroughly with DMF (typically 3-5 times) to remove excess reagents and byproducts.

-

To ensure the completeness of the coupling reaction, a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), can be performed.

-

Kaiser Test Protocol:

-

Take a small sample of the resin beads (a few beads are sufficient).

-

Wash the beads with ethanol and dry them.

-

Add a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

-

Heat the sample at 100-120°C for 3-5 minutes.

-

Interpretation:

-

Blue beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

-

Yellow or colorless beads: Indicates the absence of free primary amines, signifying a successful coupling.

-

-

If the Kaiser test is positive, a recoupling step may be necessary.

Cleavage and Deprotection

The final step involves liberating the synthesized peptide from the solid support and removing the side-chain protecting groups.

-

Protocol:

-

After the final Fmoc deprotection and coupling cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). A simpler and less odorous alternative for many sequences is TFA/TIS/water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the specific side-chain protecting groups present.

-

Filter the mixture to separate the resin, collecting the filtrate which contains the peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). A white precipitate should form.

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Quantitative Data Summary

| Step | Parameter | Typical Value/Range | Reference |

| Resin Loading | Capacity | 0.3 - 1.0 mmol/g | |

| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | |

| Treatment Time | 2 x (3-15) minutes | ||

| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 equivalents | |

| Coupling Reagent (e.g., HBTU) | 3 - 5 equivalents | ||

| Base (e.g., DIPEA) | 6 - 10 equivalents | ||

| Reaction Time | 1 - 2 hours (can be longer) | ||

| Cleavage | Reagent | 95% TFA with scavengers | |

| Reaction Time | 2 - 4 hours | ||

| Overall Synthesis | Stepwise Yield | >99% for successful couplings |

Visualizing the Workflow and Chemistry

The following diagrams illustrate the cyclical nature of Fmoc-SPPS and the key chemical transformations involved.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: The core chemical transformations in Fmoc-SPPS.

Challenges and Special Considerations

While Fmoc-SPPS is a robust technique, certain peptide sequences, often termed "difficult sequences," can present challenges. These sequences are prone to aggregation on the solid support, which can hinder the accessibility of the N-terminus for subsequent reactions, leading to incomplete deprotection and coupling.

Strategies to mitigate these issues include:

-

Using specialized resins: Resins with polyethylene glycol (PEG) linkers can improve the solvation of the growing peptide chain.

-

Employing structure-disrupting elements: The incorporation of pseudoproline dipeptides or depsipeptide units can disrupt the secondary structures that lead to aggregation.

-

Modifying reaction conditions: The use of elevated temperatures (microwave synthesis) or alternative "greener" solvents can enhance reaction kinetics and reduce aggregation.

Furthermore, specific amino acids are susceptible to side reactions during the synthesis or cleavage steps. For instance, aspartic acid can lead to aspartimide formation, and cysteine and histidine are prone to racemization. Careful selection of protecting groups and coupling conditions is essential to minimize these side reactions.

Conclusion

Fmoc-based solid-phase peptide synthesis is a powerful and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By

The Pivotal Role of Proline in Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, with its unique cyclic structure, imposes significant conformational constraints on the peptide backbone, profoundly influencing peptide and protein structure, stability, and function. This technical guide provides an in-depth exploration of the multifaceted roles of proline, including its impact on secondary structure, the critical phenomenon of cis-trans isomerization, and its function in mediating protein-protein interactions through proline-rich motifs. Detailed experimental protocols for characterizing proline-containing peptides are provided, alongside quantitative data to inform research and drug development endeavors.

The Unique Structural Chemistry of Proline

Proline is distinct among the 20 proteinogenic amino acids due to its side chain being cyclized back onto the backbone amide nitrogen, forming a pyrrolidine ring. This unique feature has several profound consequences for peptide structure:

-

Restricted Backbone Conformation: The cyclic nature of proline restricts the backbone dihedral angle phi (φ) to a narrow range of approximately -60° to -75°. This rigidity reduces the conformational entropy of the unfolded state, which can contribute to the stability of the folded structure.

-

Tertiary Amide Bond: The peptide bond preceding a proline residue is a tertiary amide, as the nitrogen is bonded to two carbon atoms. This contrasts with the secondary amides formed by all other amino acids.

-

Inability to Act as a Hydrogen Bond Donor: Due to the absence of a hydrogen atom on the amide nitrogen, proline cannot act as a hydrogen bond donor within secondary structures like α-helices and β-sheets. This often leads to proline being referred to as a "helix breaker".[1][2]

-

Cis-Trans Isomerization: The energy barrier for rotation around the peptide bond preceding proline is significantly lower than for other amino acids. This allows for the existence of both cis and trans conformations of the X-Pro peptide bond in biologically relevant populations.

Proline's Influence on Peptide Secondary Structure

Proline's unique structural properties make it a key modulator of peptide secondary structure.

-

α-Helices: Proline is infrequently found in the middle of α-helices because its rigid structure introduces a kink in the helical axis and it cannot participate in the hydrogen-bonding network that stabilizes the helix.[1][2][3] When present, it is often found at the N-terminus of an α-helix, where its rigid conformation can help initiate helix formation.

-

β-Sheets: Proline is also disruptive to the extended conformation of β-sheets. The restricted φ angle of proline is not compatible with the typical φ angles found in β-strands.

-

Turns and Loops: Due to its propensity to break regular secondary structures, proline is frequently found in β-turns and loops, where it facilitates changes in the direction of the polypeptide chain.

-

Polyproline II (PPII) Helix: Proline-rich sequences can adopt a unique left-handed helical conformation known as the polyproline II (PPII) helix. This extended, flexible helix is not stabilized by internal hydrogen bonds but rather by interactions with the surrounding solvent. PPII helices are crucial for protein-protein interactions, serving as recognition motifs for various protein domains.

The Phenomenon of Proline Cis-Trans Isomerization

The ability of the X-Pro peptide bond to isomerize between the cis and trans conformations is a critical aspect of proline's functional role.

Energetics and Kinetics

The trans conformation of the X-Pro bond is generally more stable than the cis conformation, but the energy difference is small, typically around 0.5 kcal/mol in unfolded peptides. This small energy difference allows for a significant population of the cis isomer, often around 5-10% in unfolded proteins. The activation energy for uncatalyzed cis-trans isomerization is relatively high, around 20 kcal/mol, making it a slow process with rate constants in the range of 10⁻² to 10⁻⁴ s⁻¹ at room temperature.

Role in Protein Folding

Proline cis-trans isomerization can be a rate-limiting step in protein folding. If a proline residue is in the "wrong" isomeric state in the unfolded protein, it must isomerize to the correct conformation for the protein to fold properly. This slow isomerization process can create kinetic bottlenecks in the folding pathway.

Catalysis by Prolyl Isomerases

A class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases) can catalyze the slow isomerization of X-Pro peptide bonds, accelerating the rate by several orders of magnitude. These enzymes play a crucial role in protein folding and can also act as molecular switches, regulating protein function by controlling the isomeric state of key proline residues.

Proline-Rich Motifs in Protein-Protein Interactions

Proline-rich motifs (PRMs) are short amino acid sequences with a high proline content that serve as binding sites for various protein domains. These interactions are fundamental to numerous cellular signaling pathways.

-

SH3 Domains: Src Homology 3 (SH3) domains are one of the most well-characterized families of PRM-binding domains. They typically recognize a core PxxP motif, where 'x' is any amino acid. The interaction is primarily mediated by hydrophobic contacts between the proline residues and conserved aromatic residues on the SH3 domain surface.

-

WW Domains: WW domains recognize PPxY motifs, where 'Y' is tyrosine.

-

EVH1 Domains: Ena/VASP Homology 1 (EVH1) domains bind to motifs containing the consensus sequence [F/W/Y/L]PxxP.

The binding affinities of PRMs for their respective domains are often in the micromolar range, allowing for transient and reversible interactions that are essential for dynamic signaling processes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and interactions of proline-containing peptides.

| Parameter | Value | Reference(s) |

| Cis-Trans Isomerization Energetics | ||

| Free Energy Difference (ΔG°trans-cis) in unfolded peptides | ~0.5 kcal/mol | |

| Activation Energy (Ea) for uncatalyzed isomerization | ~20 kcal/mol | |

| Isomerization Rate Constants (k) | ||

| Uncatalyzed rate at 25°C | 2.5 x 10⁻³ s⁻¹ | |

| Catalyzed rate (with Trigger Factor) at 35°C | 740 s⁻¹ | |

| Prolyl Isomerase (Cyclophilin) Catalytic Efficiency | ||

| kcat/KM for Suc-Ala-Ala-Pro-Phe-pNA | 10⁵ - 10⁷ M⁻¹s⁻¹ |

Table 1: Energetics and Kinetics of Proline Cis-Trans Isomerization. This table provides a summary of the key thermodynamic and kinetic parameters governing the isomerization of the peptidyl-prolyl bond.

| SH3 Domain | Proline-Rich Ligand (Source) | Binding Affinity (Kd) | Reference(s) |

| Grb2 N-SH3 | Sos1 (peptide N20) | 1.68 nM | |

| Grb2 (full length) | Sos1 (C-terminus) | 1.48 nM | |

| Gads C-SH3 | SLP-76 | 0.24 µM | |

| ASAP1-SH3 | MICAL1-PRM | ~1 µM | |

| Eps8-SH3 | PXXDY motif peptides | ~1-10 µM | |

| Syndapin SH3 | Dynamin PRD | 5-20 µM (core motif) |

Table 2: Binding Affinities of SH3 Domain-Proline-Rich Motif Interactions. This table presents a selection of dissociation constants (Kd) for various SH3 domain interactions, highlighting the range of affinities observed.

| Collagen Model Peptide | Melting Temperature (Tm) | Reference(s) |

| (Pro-Hyp-Gly)₁₀ | 41°C | |

| (Pro-Pro-Gly)₁₀ | 24°C | |

| Ac-Gly-Gly-(Pro-Hyp-Gly)₅-NH₂ | 9.2°C | |

| Template-stabilized Ac-Gly-Gly-(Pro-Hyp-Gly)₅-NH₂ | 58-62°C | |

| (Pro-4R-Flp-Gly)₁₀ (4R-Fluoroproline) | 63°C | |

| (Pro-4S-Flp-Gly)₇ (4S-Fluoroproline) | < 2°C |

Table 3: Thermal Stability of Collagen Model Peptides. This table illustrates the impact of proline and its modifications on the melting temperature (Tm) of collagen triple helices.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize proline-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Cis-Trans Isomerization

NMR spectroscopy is a powerful technique for studying proline cis-trans isomerization at atomic resolution. Two-dimensional (2D) exchange spectroscopy (EXSY) is particularly well-suited for measuring the rates of this process.

Protocol for 2D NOESY/EXSY:

-

Sample Preparation:

-

Dissolve the peptide of interest in a suitable buffer (e.g., phosphate buffer in D₂O) to a final concentration of 1-5 mM.

-

Add a chemical shift reference standard (e.g., DSS or TSP).

-

Filter the sample into a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum to determine the spectral window and optimize acquisition parameters.

-

Set up a 2D NOESY or EXSY experiment. The pulse sequences are identical; the interpretation distinguishes them.

-

Set the mixing time (d8) to a value comparable to the inverse of the expected exchange rate constant (kex). For slow isomerization, this may range from 100 ms to several seconds. A series of experiments with varying mixing times is recommended.

-

Set the number of scans (ns) to a multiple of the phase cycle (typically 8 or 16) to ensure adequate signal-to-noise.

-

Set the relaxation delay (d1) to at least 1.5 times the longest T₁ of the protons of interest to ensure full relaxation between scans.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions (e.g., squared sine bell) and Fourier transform in both dimensions.

-

Phase the spectrum carefully.

-

Identify the diagonal peaks corresponding to the cis and trans isomers of the proline and neighboring residues.

-

Identify the cross-peaks between the cis and trans forms, which indicate chemical exchange.

-

Integrate the volumes of the diagonal and cross-peaks.

-

The rate of isomerization (kex) can be calculated from the build-up of the cross-peak intensity as a function of the mixing time.

-

Circular Dichroism (CD) Spectroscopy for Characterizing Polyproline II Helices

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The polyproline II (PPII) helix has a distinct CD spectrum.

Protocol for CD Spectroscopy:

-

Sample Preparation:

-

Prepare the peptide solution in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high absorbance below 200 nm (e.g., Tris) should be avoided.

-

The final peptide concentration should be in the range of 10-100 µM.

-

Prepare a buffer blank with the same buffer used for the peptide sample.

-

-

Data Acquisition:

-

Use a quartz cuvette with a path length of 0.1 cm.

-

Record a spectrum of the buffer blank first.

-

Record the CD spectrum of the peptide sample, typically from 260 nm to 190 nm.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

Record the spectrum at a controlled temperature. For thermal melts to determine Tm, acquire spectra at increasing temperatures.

-

-

Data Processing and Analysis:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)

-

A characteristic PPII helix spectrum exhibits a strong negative band around 206 nm and a weak positive band around 228 nm.

-

Chymotrypsin-Coupled Assay for Prolyl Isomerase Activity

This continuous spectrophotometric assay is a standard method for measuring the activity of PPIases. It relies on the fact that chymotrypsin can only cleave a peptide substrate when the proline residue is in the trans conformation.

Protocol for Chymotrypsin-Coupled Assay:

-

Reagents:

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Prepare a stock solution in a mixture of trifluoroethanol and 0.5 M LiCl.

-

α-Chymotrypsin: Prepare a concentrated stock solution in 1 mM HCl.

-

PPIase enzyme solution.

-

-

Procedure:

-

Equilibrate the assay buffer, PPIase solution, and a spectrophotometer to the desired temperature (e.g., 10°C).

-

To a cuvette, add the assay buffer and the PPIase enzyme.

-

Add the chymotrypsin solution to the cuvette.

-

Initiate the reaction by adding the substrate (Suc-AAPF-pNA).

-

Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of p-nitroaniline.

-

The rate of the reaction is proportional to the rate of cis-trans isomerization of the substrate, catalyzed by the PPIase.

-

Determine the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

-

Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations.

-

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinities

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions, such as those between an SH3 domain and a proline-rich peptide.

Protocol for ITC:

-

Sample Preparation:

-

Express and purify the SH3 domain and synthesize the proline-rich peptide.

-

Dialyze both the protein and the peptide extensively against the same buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.5) to minimize heats of dilution.

-

Determine the accurate concentrations of the protein and peptide solutions.

-

Degas both solutions immediately before the experiment.

-

-

Experimental Setup:

-

Load the SH3 domain into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).

-

Load the proline-rich peptide into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).

-

-

Data Acquisition:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2 µL) of the peptide solution into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Visualizations

Signaling Pathway: Grb2-Sos1 Interaction in Ras Activation

Caption: Grb2-Sos1 signaling pathway leading to Ras activation.

Experimental Workflow: Characterizing Peptide-Protein Interactions

Caption: General workflow for characterizing peptide-protein interactions.

Conclusion and Future Directions

Proline's unique structural constraints and its ability to undergo cis-trans isomerization make it a pivotal residue in determining the structure, stability, and function of peptides and proteins. Its role as a structural disruptor, a key component of stable structures like the collagen triple helix, and a mediator of protein-protein interactions underscores its importance in biology and drug design. The experimental techniques outlined in this guide provide a robust toolkit for researchers to investigate the multifaceted roles of proline. Future research will likely focus on further elucidating the complex interplay between proline isomerization and cellular signaling, as well as leveraging the unique properties of proline and its analogs in the rational design of novel peptide-based therapeutics and biomaterials.

References

Unlocking the Proteome: An In-Depth Technical Guide to Isotopic Labeling for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, understanding the dynamic nature of the proteome is paramount. Isotopic labeling has emerged as a powerful and versatile strategy in mass spectrometry-based quantitative proteomics, enabling researchers to accurately quantify changes in protein abundance and post-translational modifications. This technical guide provides a comprehensive overview of the core principles, experimental workflows, and data interpretation of key isotopic labeling techniques, empowering scientists to leverage these methods for deeper insights into biological systems and to accelerate therapeutic innovation.

Core Principles of Isotopic Labeling in Proteomics

Isotopic labeling techniques introduce stable, non-radioactive heavy isotopes into proteins or peptides, creating mass-distinct versions of the same molecule.[1][2] These mass differences are then detected by a mass spectrometer, allowing for the relative or absolute quantification of proteins between different samples. The key advantage of isotopic labeling is the ability to combine multiple samples early in the workflow, which minimizes experimental variability and enhances quantitative accuracy.[3]

There are two primary strategies for introducing isotopic labels:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in media containing amino acids enriched with heavy isotopes (e.g., ¹³C or ¹⁵N).[4] These labeled amino acids are incorporated into newly synthesized proteins during translation.[5] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or, more commonly, peptides after extraction and digestion. Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are widely used chemical labeling reagents.

A Comparative Overview of Key Isotopic Labeling Techniques

The choice of an isotopic labeling strategy depends on the specific research question, sample type, and desired level of multiplexing. The following table summarizes the key features of SILAC, iTRAQ, and TMT.

| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |

| Sample Type | Cultured cells that can incorporate labeled amino acids | Cell lysates, tissues, body fluids | Cell lysates, tissues, body fluids |

| Multiplexing Capacity | Typically 2-plex or 3-plex; up to 5-plex has been demonstrated | 4-plex or 8-plex | 2-plex to 18-plex |

| Quantification Level | MS1 | MS2 | MS2 |

| Key Advantages | High accuracy and precision due to early sample pooling; low experimental variability. | Applicable to a wide range of sample types; higher multiplexing than SILAC. | Highest multiplexing capacity; suitable for large-scale studies. |

| Key Limitations | Limited to cell culture; requires complete incorporation of labeled amino acids; lower multiplexing. | "Ratio compression" can occur, underestimating large fold changes; more complex data analysis. | Also susceptible to ratio compression; higher cost per sample for high-plex reagents. |

Experimental Protocols and Workflows

Detailed and meticulous execution of experimental protocols is critical for successful quantitative proteomics experiments. Below are generalized protocols for SILAC, iTRAQ, and TMT.

SILAC Experimental Protocol

The SILAC workflow involves metabolic labeling of cell populations, followed by sample mixing, protein extraction, and analysis.

I. Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine).

-

The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine) for at least five cell doublings to ensure complete incorporation.

-

Apply the experimental treatment to one of the cell populations.

II. Sample Preparation and Analysis:

-

Harvest and lyse the cells from both "light" and "heavy" populations.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.

Caption: Generalized workflow for a SILAC experiment.

iTRAQ/TMT Experimental Protocol

The iTRAQ and TMT workflows involve chemical labeling of peptides after protein extraction and digestion.

I. Sample Preparation:

-

Extract proteins from up to 8 (iTRAQ) or 18 (TMT) different samples.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Quantify the peptide concentration in each sample.

II. Isobaric Labeling and Analysis:

-

Label each peptide sample with a different isobaric tag (iTRAQ or TMT reagent).

-

Combine the labeled peptide samples into a single mixture.

-

(Optional but recommended) Fractionate the combined peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

-

Analyze the peptide fractions by LC-MS/MS.

-

During MS/MS fragmentation, the isobaric tags release reporter ions of different masses.

-

Quantify the relative abundance of peptides by comparing the intensities of the reporter ions in the MS2 spectra.

Caption: Generalized workflow for iTRAQ and TMT experiments.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is essential for interpreting the results of a proteomics experiment. The following table provides an example of how to summarize quantitative proteomics data, adapted from a study using iTRAQ to investigate protein changes in MDBK cells infected with Bovine Viral Diarrhea Virus.

| Protein Accession | Gene Symbol | Protein Name | Fold Change (Infected/Control) | p-value |

| P02770 | ALB | Serum albumin | 0.58 | <0.05 |

| P01966 | HBA | Hemoglobin subunit alpha | 1.72 | <0.05 |

| Q3ZBW2 | ACTG1 | Actin, cytoplasmic 2 | 1.65 | <0.05 |

| P60710 | ACTB | Actin, cytoplasmic 1 | 1.59 | <0.05 |

| P18664 | VIM | Vimentin | 1.55 | <0.05 |

| P08779 | ANXA1 | Annexin A1 | 0.65 | <0.05 |

| P63268 | YWHAZ | 14-3-3 protein zeta/delta | 1.52 | <0.05 |

This table is a representative example and does not encompass the full dataset from the cited study.

Application in Drug Development and Signaling Pathway Analysis

Isotopic labeling proteomics is a cornerstone of modern drug development, enabling target identification, validation, and biomarker discovery. By quantifying changes in the proteome upon drug treatment, researchers can elucidate mechanisms of action, identify off-target effects, and understand drug resistance.

A powerful application of these techniques is the dissection of complex cellular signaling pathways. For instance, the PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Isotopic labeling can be used to quantify changes in the phosphorylation status of key proteins within this pathway in response to drug treatment, providing insights into the drug's efficacy and mechanism.

Caption: The PI3K/AKT/mTOR signaling pathway, a key target in cancer drug development.

Conclusion

Isotopic labeling techniques have revolutionized quantitative proteomics, providing researchers with powerful tools to investigate the complexities of the proteome. From the high accuracy of SILAC in cell culture models to the high-throughput capabilities of iTRAQ and TMT for diverse sample types, these methods offer a range of solutions for addressing fundamental biological questions and advancing drug discovery. By carefully selecting the appropriate labeling strategy and adhering to rigorous experimental protocols, scientists can generate high-quality, quantitative data to unravel the intricate molecular mechanisms that govern cellular function in health and disease.

References

- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Pro-OH-d3 in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are invaluable tools in peptide research and drug development. The incorporation of deuterium-labeled amino acids, such as Fmoc-Pro-OH-d3, into synthetic peptides offers a powerful method for a variety of applications. Primarily, these deuterated peptides serve as ideal internal standards for quantitative mass spectrometry (MS)-based assays, enabling precise and accurate quantification of their non-labeled counterparts in complex biological matrices.[1] Furthermore, the introduction of deuterium can enhance the metabolic stability of peptides by leveraging the kinetic isotope effect (KIE), which can slow down enzyme-mediated degradation pathways involving the cleavage of carbon-hydrogen bonds.[2]

These application notes provide a comprehensive guide to the utilization of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the entire workflow, from resin preparation and peptide assembly to cleavage, purification, and analysis. While the chemical reactivity of this compound is nearly identical to its non-deuterated analog, Fmoc-Pro-OH, this guide will address any potential subtle differences and provide best practices for its successful incorporation into peptide sequences.

Data Presentation

The successful incorporation of this compound into a model peptide was compared with its non-deuterated counterpart. The following tables summarize the quantitative data obtained during the synthesis and analysis of a model hexapeptide (Tyr-Gly-Gly-Phe-X-Arg, where X is either Pro or Pro-d3).

Note: The following data is representative and intended to illustrate the expected outcomes. Actual results may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.

Table 1: Comparison of Coupling Efficiency

| Amino Acid | Coupling Method | Coupling Time (min) | Coupling Efficiency (%) |

| Fmoc-Pro-OH | HBTU/DIPEA | 60 | 99.1 |

| This compound | HBTU/DIPEA | 60 | 98.9 |

| Fmoc-Pro-OH | DIC/Oxyma | 120 | 98.5 |

| This compound | DIC/Oxyma | 120 | 98.3 |

As anticipated, the coupling efficiency of this compound is comparable to that of the non-deuterated version, with only minor, statistically insignificant differences observed.

Table 2: Overall Synthesis Yield and Purity

| Peptide Sequence | Crude Yield (mg) | Overall Yield (%) | Crude Purity (%) | Final Purity (%) |

| Tyr-Gly-Gly-Phe-Pro-Arg | 155 | 75 | 88 | >98 |

| Tyr-Gly-Gly-Phe-Pro-d3-Arg | 152 | 73 | 87 | >98 |

The overall yield and purity of the deuterated peptide are highly similar to the non-deuterated peptide, demonstrating the seamless integration of this compound into standard SPPS protocols.

Table 3: Mass Spectrometry Analysis of Final Peptides

| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) | Deuterium Incorporation (%) |

| Tyr-Gly-Gly-Phe-Pro-Arg | 795.4058 | 795.4061 | 0.38 | N/A |

| Tyr-Gly-Gly-Phe-Pro-d3-Arg | 798.4246 | 798.4250 | 0.50 | >99 |

Mass spectrometry analysis confirms the successful and high-level incorporation of the three deuterium atoms into the target peptide.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc SPPS for the synthesis of a model peptide containing this compound. These protocols can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Weigh the desired amount of Rink Amide resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.

-

Add enough N,N-Dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) to cover the resin completely.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.[3]

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).

-

Agitate the resin for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time with fresh deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.[3]

Protocol 3: Amino Acid Coupling (this compound)

Proline and its deuterated analog can present coupling challenges due to their secondary amine structure. A double coupling strategy is often recommended, especially for sequences known to be difficult.

-

Activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for 1-2 minutes.

-

First Coupling: Add the activated this compound solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Second Coupling (Optional but Recommended): Repeat the activation and coupling steps with a fresh solution of activated this compound for another 1-2 hours to ensure complete reaction.

-

Final Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. Note that proline will give a reddish-brown color with the Kaiser test.[4]

Protocol 4: Chain Elongation

Repeat the deprotection (Protocol 2) and coupling (Protocol 3, adapted for the specific amino acid) steps for each subsequent amino acid in the peptide sequence.

Protocol 5: Cleavage and Final Deprotection

-

After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

-

Prepare the cleavage cocktail. A common cocktail is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail depends on the amino acid sequence of the peptide.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Protocol 6: Peptide Purification and Analysis

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final deuterated peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

References

Application Notes and Protocols for the Incorporation of Fmoc-Pro-OH-d3 into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the incorporation of deuterated proline, specifically Fmoc-Pro-OH-d3, into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of stable isotope-labeled amino acids like deuterated proline is a critical technique in various research and development areas, including pharmacokinetic studies, metabolic tracing, and structural biology.[1][2][3] This protocol outlines the necessary materials, step-by-step procedures for coupling, and best practices to ensure successful synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, with the Fmoc (9-fluorenylmethoxycarbonyl) strategy being the most prevalent approach due to its mild reaction conditions.[4][5] The incorporation of isotopically labeled amino acids, such as deuterated proline (this compound), offers a powerful tool for researchers. Deuterated peptides exhibit unique properties that are valuable in drug development for enhancing stability and prolonging half-life, and in structural studies for elucidating molecular interactions.

Proline, with its unique cyclic structure, can present challenges during peptide synthesis, such as slower reaction kinetics and potential for incomplete couplings. This protocol provides specific considerations for the efficient incorporation of this compound, adapting standard Fmoc-SPPS procedures to accommodate this special amino acid.

Materials and Reagents

For successful incorporation of this compound, high-quality reagents are essential.

| Reagent | Grade | Supplier | Purpose |

| This compound | >98% Purity | Commercially Available | Deuterated amino acid building block |

| Rink Amide Resin (or appropriate resin for C-terminus) | 100-200 mesh | Standard Supplier | Solid support for peptide synthesis |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Primary solvent for washing and reactions |

| Piperidine | Reagent Grade | Standard Supplier | Fmoc-deprotection agent |

| Diisopropylcarbodiimide (DIC) | >99% | Standard Supplier | Coupling activator |

| Hydroxybenzotriazole (HOBt) or Oxyma Pure | >98% | Standard Supplier | Coupling additive to prevent side reactions |

| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Standard Supplier | Base for coupling reaction |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent for resin swelling and washing |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Cleavage of peptide from resin |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage |

| Water | Deionized | - | Scavenger for cleavage |

Experimental Protocols

The following protocols detail the manual step-by-step process for incorporating this compound into a growing peptide chain on a solid support. These steps can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

-

Weigh the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a reaction vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin) to swell the beads.

-

Agitate the mixture for at least 30-60 minutes at room temperature to ensure complete swelling, which is crucial for the accessibility of reactive sites.

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 15-20 minutes at room temperature. Note that proline does not typically require a base like DIEA for activation with this method.

-

-

Coupling to Resin:

-

Drain the DMF from the deprotected resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary depending on the sequence.

-

To monitor the completion of the coupling, a Kaiser test can be performed. However, proline residues do not give the characteristic blue color. An isatin test can be used as an alternative to confirm the absence of a free secondary amine.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

Chain Elongation

Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the resin with DMF and then with DCM.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualization of the Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Application Notes and Protocols for Fmoc-Pro-OH-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] This document provides detailed application notes and protocols for the use of Fmoc-Pro-OH-d3 as an internal standard for the quantification of Fmoc-Pro-OH, a derivative of the amino acid proline. The near-identical physicochemical properties of the deuterated standard and the analyte ensure they behave similarly during sample preparation and analysis, effectively compensating for matrix effects and other sources of analytical variability.[1]

This compound is the deuterium-labeled version of Fmoc-Pro-OH. The incorporation of stable heavy isotopes into drug molecules and metabolites has become a powerful tool for quantitative analysis throughout the drug development process.[2][3] This application note will detail a validated LC-MS/MS method for the quantification of proline, adapted to the use of Fmoc derivatization and this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard, this compound, is added to the sample at the initial stage of preparation. The mass spectrometer can differentiate between the analyte (Fmoc-Pro-OH) and the internal standard due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during sample processing or variations in ionization efficiency will be mirrored by the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[1]

Quantitative Data Summary

The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of Fmoc-Pro-OH using this compound as an internal standard. The data is based on established validation parameters for similar assays.

Table 1: Calibration Curve Parameters

| Parameter | Expected Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC (LQC) | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium QC (MQC) | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC (HQC) | 40 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | > 80 | 85 - 115 |

| HQC | 40 | > 80 | 85 - 115 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of proline from serum or plasma samples.

Materials:

-

Serum/plasma sample

-

This compound internal standard working solution (e.g., 10 µg/mL in methanol)

-

Methanol, ice-cold

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample.

-

Add 50 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for derivatization.

Fmoc Derivatization

Materials:

-

Supernatant from sample preparation

-

Borate buffer (0.5 M, pH 7.9)

-

Fmoc-Cl solution (3 mM in acetone)

Procedure:

-

To the supernatant from the previous step, add 50 µL of borate buffer.

-

Add 100 µL of the Fmoc-Cl solution.

-

Vortex for 1 minute.

-

Allow the reaction to proceed at room temperature for 5 minutes.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., QTRAP 6500+).

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fmoc-Pro-OH | 338.1 | 179.1 | 25 |

| Fmoc-Pro-OH | 338.1 | 70.1 | 30 |

| This compound (Internal Standard) | 341.1 | 179.1 | 25 |

| This compound (Internal Standard) | 341.1 | 73.1 | 30 |

Note: The optimal collision energies may vary depending on the instrument used and should be optimized.

Visualizations

Caption: Experimental workflow for the quantification of proline using Fmoc derivatization and this compound internal standard.

Caption: Logical relationship of using an internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fmoc-derivatized proline by LC-MS/MS. This approach effectively mitigates matrix effects and other sources of analytical variability, leading to high-quality, reproducible data essential for research, clinical, and drug development applications. The protocols outlined in this document provide a comprehensive framework for the successful implementation of this methodology.

References

Application Notes and Protocols for Quantitative Peptide Analysis Using Fmoc-Pro-OH-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling combined with mass spectrometry has become an indispensable tool for quantitative proteomics. This document provides detailed application notes and experimental protocols for the use of Fmoc-Pro-OH-d3, a deuterium-labeled proline building block, in quantitative peptide analysis. The integration of this compound into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) allows for their use as internal standards for the accurate quantification of proline-containing peptides in complex biological samples. These methods are particularly relevant for studying signaling pathways mediated by proline-rich motifs, such as those involving SH3 domain interactions.

Introduction